Cas no 3845-17-8 (N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide)
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
- 4-oxo-N-(p-tolyl)-4H-chromene-2-carboxamide
- 4H-1-Benzopyran-2-carboxamide, N-(4-methylphenyl)-4-oxo-
- SR-01000442080
- CHEMBL1370259
- SR-01000442080-1
- F0412-0233
- NCGC00291683-01
- Z28134860
- AKOS001299224
- Oprea1_806748
- AB00137253-10
- MLS000577191
- SMR000197300
- EU-0039165
- HMS2408N15
- 3845-17-8
- N-(4-methylphenyl)-4-oxochromene-2-carboxamide
-
- Inchi: 1S/C17H13NO3/c1-11-6-8-12(9-7-11)18-17(20)16-10-14(19)13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,20)
- InChI Key: CWRXKPFTYUVBRM-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC=C(C)C=C2)=O)OC2=CC=CC=C2C(=O)C=1
Computed Properties
- Exact Mass: 279.08954328g/mol
- Monoisotopic Mass: 279.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 55.4Ų
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0412-0233-2μmol |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0412-0233-5μmol |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0412-0233-10μmol |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0412-0233-20μmol |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0412-0233-1mg |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0412-0233-2mg |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0412-0233-3mg |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0412-0233-4mg |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0412-0233-5mg |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0412-0233-10mg |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide |
3845-17-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS No. 3845-17-8): A Comprehensive Overview
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS No. 3845-17-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methylphenylchromone carboxamide, is a derivative of chromene, a class of heterocyclic compounds characterized by a benzopyran core. The unique structural features of this compound make it an attractive candidate for various biological and therapeutic studies.
The chemical structure of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide consists of a chromene ring system fused to a carboxamide group, with a 4-methylphenyl substituent. This arrangement imparts specific physicochemical properties that are crucial for its biological activities. The compound is typically synthesized through multi-step processes involving the condensation of appropriate precursors, followed by functional group modifications to achieve the desired structure.
Recent research has highlighted the potential of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide in various therapeutic areas. One notable area is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide significantly reduced inflammation in animal models of arthritis.
Beyond its anti-inflammatory effects, N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has also been investigated for its potential anticancer properties. Research has indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. A study published in the Cancer Research journal reported that N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide selectively targeted cancer cells by disrupting mitochondrial function and activating caspase-dependent apoptotic pathways.
The pharmacokinetic profile of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has also been studied to understand its bioavailability and metabolism. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent. Additionally, its low toxicity and high safety margin have been confirmed through extensive toxicity studies, further supporting its potential for clinical applications.
In the context of drug discovery and development, N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has been used as a lead compound for structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations have been employed to optimize its structure and enhance its biological activities. These efforts have led to the identification of several analogs with improved potency and selectivity, paving the way for the development of novel therapeutic agents.
The environmental impact of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is another important consideration in its development and use. Studies have shown that this compound is biodegradable and does not accumulate in the environment, reducing concerns about environmental contamination. This characteristic is particularly important for ensuring sustainable pharmaceutical practices.
In conclusion, N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS No. 3845-17-8) is a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory and anticancer properties, combined with favorable pharmacokinetic and safety profiles, make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover additional applications and optimize its use in clinical settings.
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